1-((7-Bromo-3-hydroxy-2-naphthyl)carbonyl)-4-methylpiperazinium chloride
Description
1-((7-Bromo-3-hydroxy-2-naphthyl)carbonyl)-4-methylpiperazinium chloride is a quaternary ammonium salt characterized by a naphthyl backbone substituted with bromo and hydroxy groups, conjugated to a 4-methylpiperazine moiety via a carbonyl linker. The molecular formula is C₁₆H₁₇BrClN₂O₂, with a calculated molecular weight of 384.68 g/mol. The bromo substituent enhances molecular weight and lipophilicity, while the hydroxy group enables hydrogen bonding, influencing solubility and intermolecular interactions .
Properties
CAS No. |
94333-53-6 |
|---|---|
Molecular Formula |
C16H17BrN2O2.ClH C16H18BrClN2O2 |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
(7-bromo-3-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H17BrN2O2.ClH/c1-18-4-6-19(7-5-18)16(21)14-9-12-8-13(17)3-2-11(12)10-15(14)20;/h2-3,8-10,20H,4-7H2,1H3;1H |
InChI Key |
FETNXPCOICCNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE typically involves multiple steps. One common synthetic route includes the bromination of 2-naphthol to form 7-bromo-3-hydroxy-2-naphthol, followed by the reaction with 4-methylpiperazine in the presence of a suitable coupling agent . The reaction conditions often require controlled temperatures and the use of solvents such as acetone or dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE involves its interaction with specific molecular targets. The compound’s brominated naphthalene ring and piperazinium moiety allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared with structurally related piperazine/naphthyl derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings :
The 7-bromo substituent increases steric bulk and lipophilicity relative to methoxy or nitro groups, which may reduce aqueous solubility but improve membrane permeability .
Charge and Solubility :
- The quaternary ammonium chloride group confers ionic character, improving water solubility compared to neutral analogs like 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperazine. This contrasts with 4-methylpiperazine benzoate, which lacks a permanent charge .
Functional Group Impact :
- The 3-hydroxy group enables hydrogen bonding, a feature absent in nitro- or methoxy-substituted analogs. This could enhance binding affinity in receptor-ligand interactions or influence crystal packing .
Research Implications
- Medicinal Chemistry : The bromo and hydroxy groups may position this compound as a candidate for halogen-bonding or targeted drug delivery, though its larger size compared to phenyl analogs could limit bioavailability.
- Materials Science : The ionic nature and aromatic system could facilitate applications in ionic liquids or supramolecular assemblies.
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